
tert-butyl N-(7-nitro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl N-(7-nitro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate is an organic compound with the molecular formula C14H20N2O4 This compound is known for its unique structure, which includes a tert-butyl carbamate group attached to a tetrahydroquinoline ring that is further substituted with a nitro group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(7-nitro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate typically involves the reaction of 7-nitro-1,2,3,4-tetrahydroquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
Tert-butyl N-(7-nitro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to remove the nitro group, yielding a different substituted tetrahydroquinoline.
Substitution: The carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Conversion of the nitro group to an amino group.
Reduction: Removal of the nitro group, resulting in a different substituted tetrahydroquinoline.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
科学的研究の応用
Tert-butyl N-(7-nitro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of tert-butyl N-(7-nitro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The nitro group may play a role in the compound’s biological activity by undergoing reduction to form reactive intermediates that can interact with cellular components. Further research is needed to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
Tert-butyl N-(1,2,3,4-tetrahydroquinolin-4-yl)carbamate: Similar structure but lacks the nitro group.
Tert-butyl N-(7-chloro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate: Similar structure with a chloro group instead of a nitro group.
Tert-butyl N-(7-methyl-1,2,3,4-tetrahydroquinolin-4-yl)carbamate: Similar structure with a methyl group instead of a nitro group.
Uniqueness
The presence of the nitro group in tert-butyl N-(7-nitro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate distinguishes it from other similar compounds. This functional group can significantly influence the compound’s reactivity and biological activity, making it a unique and valuable compound for research purposes.
特性
分子式 |
C14H19N3O4 |
|---|---|
分子量 |
293.32 g/mol |
IUPAC名 |
tert-butyl N-(7-nitro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate |
InChI |
InChI=1S/C14H19N3O4/c1-14(2,3)21-13(18)16-11-6-7-15-12-8-9(17(19)20)4-5-10(11)12/h4-5,8,11,15H,6-7H2,1-3H3,(H,16,18) |
InChIキー |
YWKRCQVAIANCLC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1CCNC2=C1C=CC(=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(Benzyloxy)ethyl]-1H-pyrazol-4-amine](/img/structure/B13189085.png)
![[5-(Aminomethyl)spiro[2.3]hexan-5-yl]methanol](/img/structure/B13189091.png)

![[2-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl chloride](/img/structure/B13189099.png)
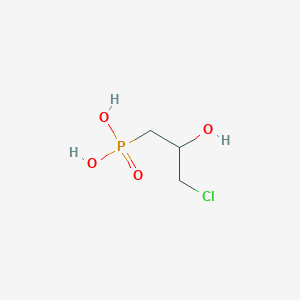
amine](/img/structure/B13189115.png)

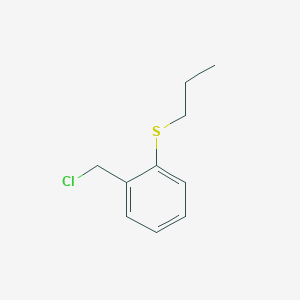

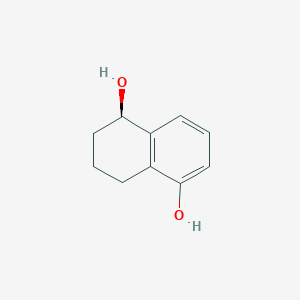

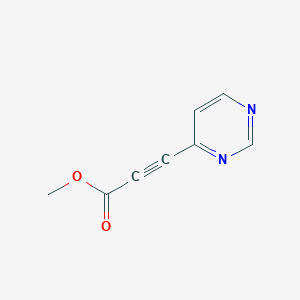
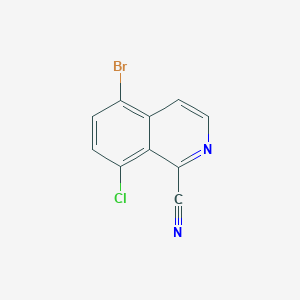
![1-[1-(Aminomethyl)cyclopropyl]-3-methylcyclohexan-1-ol](/img/structure/B13189177.png)
